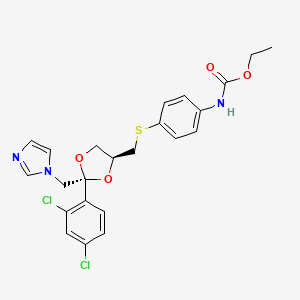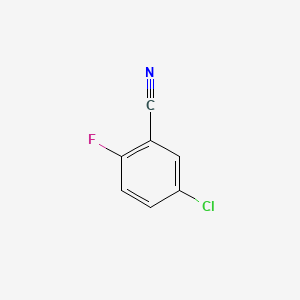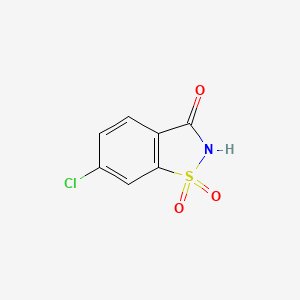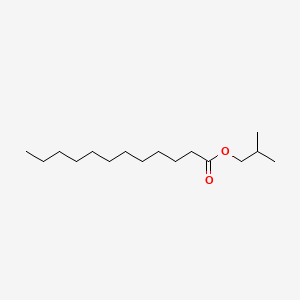
Séléniure de diéthyle
Vue d'ensemble
Description
Diethyl selenide is an organoselenium compound with the chemical formula C₄H₁₀Se. It was first reported in 1836 and is known for its strong and unpleasant smell . This compound is the selenium analogue of diethyl ether and has been detected in biofuel produced from plantain peel . Diethyl selenide is a colorless liquid with a density of 1.232 g/ml, a melting point of -87°C, and a boiling point of 108°C .
Applications De Recherche Scientifique
Diethyl selenide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds.
Mécanisme D'action
Target of Action
Diethyl selenide is an organoselenium compound Organoselenium compounds, including diethyl selenide, have been reported to exhibit anticancer and chemopreventive activity .
Mode of Action
Organoselenium compounds are known to exhibit antioxidant, prooxidant, and redox-modulating activities . These compounds can interact with their targets, leading to changes in the redox state of the cell, which can influence various cellular processes .
Biochemical Pathways
Diethyl selenide, like other organoselenium compounds, may affect various biochemical pathways. For instance, it has been suggested that these compounds can modulate redox signaling effects, which are accompanied by the down-regulation of the nuclear factor-κB (NF-κB), a transcription factor involved in pro-apoptotic pathways activated by reactive oxygen species .
Pharmacokinetics
The pharmacokinetic properties of organoselenium compounds can significantly impact their bioavailability and therapeutic potential .
Result of Action
Organoselenium compounds have been reported to exhibit promising anticancer, cytotoxic, and radioprotective effects . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethyl selenide. For instance, it has been detected in biofuel produced from plantain peel , suggesting that its presence in the environment could potentially influence its action. Furthermore, Diethyl selenide is considered to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl selenide can be synthesized through a substitution reaction similar to the Williamson ether synthesis. This involves the reaction of a metal selenide, such as sodium selenide, with two equivalents of ethyl iodide or a similar reagent to supply the ethyl groups . Another method involves the reaction of alkyl or aryl halides with magnesium and elemental selenium in the presence of a ligand in THF and toluene under reflux at 86°C .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl selenide undergoes various types of chemical reactions, including:
Oxidation: Diethyl selenide can be oxidized to form selenoxides and selenones.
Reduction: It can be reduced to form selenols.
Substitution: It can undergo substitution reactions to form other organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various organoselenium compounds.
Comparaison Avec Des Composés Similaires
Diethyl selenide can be compared with other organoselenium compounds such as dimethyl selenide and diphenyl diselenide. While all these compounds share similar chemical properties, diethyl selenide is unique due to its specific molecular structure and reactivity . Similar compounds include:
Dimethyl selenide: Prepared by treating selenium sources with electrophilic methylating agents.
Diphenyl diselenide: Known for its beneficial anticancer and chemopreventive activities.
Diethyl selenide stands out due to its specific applications in the synthesis of chiral organoselenium compounds and its unique reactivity profile .
Propriétés
IUPAC Name |
ethylselanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Se/c1-3-5-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCDAWARCQFJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se]CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211768 | |
| Record name | Selenide, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-53-2 | |
| Record name | Diethyl selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenide, diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenide, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Selenide, diethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic characteristics of diethyl selenide?
A1: Diethyl selenide possesses the molecular formula C4H10Se, with a molecular weight of 109.13 g/mol. While the provided research doesn't offer comprehensive spectroscopic data, vibrational frequencies associated with the selenium part have been analyzed through local symmetry coordinates, revealing key force constants []. This information is crucial for understanding its structural dynamics and behavior in various chemical environments.
Q2: How does the choice of selenium precursor impact the properties of ZnSe1−ySy epitaxial layers?
A3: Substituting the commonly used hydrogen selenide (H2Se) with diethyl selenide in metalorganic chemical vapor deposition (MOCVD) of ZnSe1−ySy layers results in a more linear relationship between sulfur incorporation and gas phase reactant ratios []. This suggests improved control over the final material composition, a critical factor in optimizing the properties of ZnSe1−ySy for optoelectronic applications.
Q3: Does the research discuss any catalytic applications of diethyl selenide?
A3: The provided research doesn’t delve into the catalytic properties of diethyl selenide. Its applications primarily focus on its role as a precursor in material science and its analytical significance in selenium speciation studies.
Q4: Has computational chemistry been employed to study diethyl selenide?
A5: Yes, Density Functional Theory (DFT) calculations have been utilized to compare the adsorption behavior of diethyl selenide and diethyl sulfide on the Ge(100)-2 x 1 surface []. Results indicate that the Se-Ge dative bond in diethyl selenide is stronger than the O-Ge bond in diethyl ether, showcasing the influence of the chalcogen atom on bonding strength []. These findings offer valuable insights into surface interactions relevant for material science applications.
Q5: Does the research provide insights into the structure-activity relationship of diethyl selenide and its analogues?
A6: While the research doesn't explicitly focus on traditional SAR studies related to biological activity, it provides insights into the influence of structural variations on physicochemical properties. For example, replacing oxygen with sulfur or selenium in organic molecules like ethers and sulfides significantly impacts their adsorption behavior on germanium surfaces []. This highlights the importance of the chalcogen atom in dictating intermolecular interactions.
Q6: How stable is diethyl selenide under various conditions, and are there strategies to enhance its stability?
A7: The research primarily focuses on the stability of diethyl selenide derivatives, particularly in the context of thin film deposition []. It doesn't extensively discuss the stability of pure diethyl selenide under various storage or environmental conditions. Further investigation is needed to explore its long-term stability and develop potential stabilization strategies.
Q7: What safety precautions are essential when handling diethyl selenide?
A7: Although not explicitly addressed in the provided research, handling diethyl selenide demands stringent safety measures due to its potential toxicity. Appropriate personal protective equipment, including gloves and respiratory protection, is crucial to minimize exposure risks. It's essential to work in well-ventilated areas and adhere to established safety protocols for handling hazardous chemicals.
Q8: What analytical techniques are commonly employed for the detection and quantification of diethyl selenide?
A9: Gas chromatography coupled with various detectors, such as mass spectrometry (GC/MS) [], atomic emission spectroscopy (GC-MIP-AES), and atomic fluorescence spectroscopy (GC-AFS), has proven effective for identifying and quantifying volatile organoselenium compounds, including diethyl selenide []. These techniques offer the sensitivity and selectivity required for analyzing trace amounts of these compounds in complex matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)


